N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-N-methylacetamide
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Overview
Description
N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-N-methylacetamide is a complex organic compound featuring a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-N-methylacetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the triazolopyrimidine core through a cyclization reaction of enaminonitriles and benzohydrazides under microwave irradiation . This method is catalyst-free and eco-friendly, providing high yields in a short reaction time.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can be scaled up, and the reaction conditions can be fine-tuned to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-N-methylacetamide exerts its effects involves the inhibition of specific enzymes. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The molecular targets include the active sites of these enzymes, where the compound binds and prevents their normal function.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with a similar core structure, known for their CDK inhibitory activity.
1,2,4-Triazolo[1,5-a]pyridines: These compounds share the triazolopyrimidine scaffold and exhibit various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Uniqueness
N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit CDK2/cyclin A2 makes it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C15H22N6O |
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Molecular Weight |
302.37 g/mol |
IUPAC Name |
N-[1-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-N-methylacetamide |
InChI |
InChI=1S/C15H22N6O/c1-10-11(2)18-15-16-9-17-21(15)14(10)20-7-5-13(6-8-20)19(4)12(3)22/h9,13H,5-8H2,1-4H3 |
InChI Key |
YWEVRRWBFVHYRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCC(CC3)N(C)C(=O)C |
Origin of Product |
United States |
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